An In-depth Technical Guide to 2,6-Dichloronicotinamide: Chemical Properties and Reactivity
An In-depth Technical Guide to 2,6-Dichloronicotinamide: Chemical Properties and Reactivity
This guide provides a comprehensive technical overview of 2,6-Dichloronicotinamide, a pivotal heterocyclic intermediate in the development of pharmaceuticals and agrochemicals. We will delve into its core chemical properties, explore its reactivity with a focus on synthetic applications, and provide detailed, field-proven protocols. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile molecule.
Core Chemical and Physical Properties
2,6-Dichloronicotinamide is a chlorinated pyridine derivative. The presence of two electron-withdrawing chlorine atoms on the pyridine ring, flanking the nitrogen, significantly influences its electronic properties and reactivity, making the C2 and C6 positions highly susceptible to nucleophilic attack. The amide group at the C3 position further modulates the ring's electronics and serves as a key functional handle for further synthetic transformations.
Table 1: Physicochemical Properties of 2,6-Dichloronicotinamide
| Property | Value | Source |
| IUPAC Name | 2,6-dichloropyridine-3-carboxamide | N/A |
| CAS Number | 62068-78-4 | [1] |
| Molecular Formula | C₆H₄Cl₂N₂O | [2][3] |
| Molecular Weight | 191.02 g/mol | [2][3] |
| Appearance | Brown solid (as synthesized) | [1] |
| Mass Spectrum (ESI) | m/z = 191.1 [M+H]⁺ | [1] |
Note: Comprehensive data such as melting point, boiling point, and solubility for 2,6-Dichloronicotinamide are not widely published. Researchers should perform their own characterization.
Synthesis of 2,6-Dichloronicotinamide
A primary and reliable route to 2,6-Dichloronicotinamide involves the controlled acid-catalyzed hydrolysis of 2,6-dichloronicotinonitrile. This method is efficient and proceeds in high yield.
Protocol: Synthesis via Hydrolysis of 2,6-dichloronicotinonitrile
This protocol is based on a well-established procedure for the conversion of a nitrile to a primary amide under strong acid conditions.[1]
Causality: Concentrated sulfuric acid acts as both a reagent and a solvent. It protonates the nitrile nitrogen, rendering the nitrile carbon highly electrophilic and susceptible to attack by water. The limited amount of water ensures the reaction stops at the amide stage, preventing over-hydrolysis to the carboxylic acid. The final pH adjustment is critical to deprotonate the amide and precipitate the neutral product from the aqueous solution.
Experimental Workflow:
Caption: Workflow for the synthesis of 2,6-Dichloronicotinamide.
Step-by-Step Methodology:
-
Reagent Addition: To 2,6-dichloronicotinonitrile (1.73 g, 10 mmol), carefully add concentrated sulfuric acid (10 mL) followed by water (2 mL) in a suitable reaction vessel equipped with a magnetic stirrer.
-
Heating: Heat the reaction mixture to 90 °C and stir continuously for 1 hour. Monitor the reaction progress by TLC if desired.
-
Quenching: Upon completion, cool the mixture to room temperature. Subsequently, slowly and carefully pour the reaction mixture into a beaker containing ice water.
-
Neutralization & Precipitation: Adjust the pH of the resulting mixture to approximately 8 using an ammonia solution. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold water (20 mL), and finally, dry under vacuum to yield 2,6-dichloronicotinamide as a brown solid (Typical Yield: ~73%).[1]
Chemical Reactivity and Synthetic Utility
The reactivity of 2,6-Dichloronicotinamide is dominated by the two chlorine atoms, which are excellent leaving groups in Nucleophilic Aromatic Substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is the cornerstone of 2,6-Dichloronicotinamide's utility. The electron-deficient nature of the pyridine ring, exacerbated by the two chloro-substituents, facilitates the attack of nucleophiles at the C2 and C6 positions.
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] In the subsequent step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored.
Caption: Generalized mechanism for SNAr on 2,6-Dichloronicotinamide.
Regioselectivity: A primary challenge in the functionalization of 2,6-Dichloronicotinamide is controlling regioselectivity. The electronic environments at C2 and C6 are very similar, often leading to mixtures of mono-substituted isomers. Key factors to control selectivity include:
-
Solvent Choice: Non-polar, aprotic solvents can favor substitution at the C2 (ortho to nitrogen) position.[5]
-
Steric Hindrance: A sterically bulky nucleophile may preferentially attack the less hindered position.[5]
-
Chelation Control: While less pronounced than with an ester, the amide group at C3 can potentially direct substitution to the C2 position through chelation with the counter-ion of the nucleophile.[5]
Protocol: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a robust starting point for the mono-substitution of 2,6-Dichloronicotinamide with an amine. Optimization for specific substrates is expected.
Causality: Anhydrous conditions are crucial to prevent the competing hydrolysis of the chloro-substituents to hydroxypyridines.[5] A base (e.g., K₂CO₃, Cs₂CO₃) is required to deprotonate the amine nucleophile in situ or to scavenge the HCl generated, driving the reaction forward. The choice of a polar aprotic solvent like DMF or DMSO helps to dissolve the reagents and facilitate the SNAr reaction.
Step-by-Step Methodology:
-
System Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-Dichloronicotinamide (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, DMSO).
-
Add the amine nucleophile (1.0-1.2 eq) to the mixture.
-
Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the starting material is consumed, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Hydrolysis to 2,6-Dichloronicotinic Acid
The amide functionality can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, although acidic hydrolysis is more common for related substrates.[6] This transformation is valuable for creating derivatives via the carboxylic acid handle.
Causality: The hydrolysis of amides is a classic organic transformation. Under strong acid (e.g., H₂SO₄) or base (e.g., NaOH) and heat, the carbonyl carbon of the amide is attacked by water or hydroxide, respectively, leading to the formation of the carboxylic acid and ammonia (or an ammonium salt). Care must be taken, as harsh conditions can also lead to the hydrolysis of the chloro-substituents.[7] Biocatalytic methods using amidase enzymes are also emerging as a milder alternative for the hydrolysis of chlorinated nicotinamides.[8][9]
Safety and Handling
2,6-Dichloronicotinamide and its parent acid are classified as irritants and are harmful if swallowed or in contact with skin.[10][11]
-
Handling: Use only in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust. Wash hands thoroughly after handling.[10][12]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]
Conclusion
2,6-Dichloronicotinamide is a highly valuable and reactive building block. Its synthetic utility is primarily driven by the susceptibility of the C2 and C6 positions to Nucleophilic Aromatic Substitution, allowing for the introduction of a wide array of functional groups. A thorough understanding of the factors governing its reactivity, particularly regioselectivity in SNAr reactions, is essential for its effective use in the synthesis of complex target molecules for the pharmaceutical and agrochemical industries.
References
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PubChem. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)nicotinamide. Retrieved from [Link]
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SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
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Buchanan, C., & Fitch, R. W. (2012). A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Indiana State University Scholars. Retrieved from [Link]
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PubChem. (n.d.). 4,6-Dichloronicotinamide. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dichloronicotinic acid. Retrieved from [Link]
- Google Patents. (2002). US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid.
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Zheng, R., et al. (2018). Biocatalytic hydrolysis of chlorinated nicotinamides by a superior AS family amidase and its application in enzymatic production of 2-chloronicotinic acid. Bioorganic Chemistry, 76, 81-87. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dichloro-N-phenylisonicotinamide. Retrieved from [Link]
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ResearchGate. (n.d.). Amidase-catalyzed hydrolysis of 2-chloronicotinamide to 2-chloronicotinic acid. Retrieved from [Link]
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SpectraBase. (n.d.). 2,6-Dichloronicotinic acid 13C NMR Spectrum. Retrieved from [Link]
- Google Patents. (1993). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid.
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Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions – Introduction. Retrieved from [Link]
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Khan Academy. (n.d.). Nucleophilic substitution reactions. Retrieved from [Link]
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Singleton, D. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(4), 1476–1485. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR Spectroscopic Data. Retrieved from [Link]
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Esselman, B. J., & Hill, N. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]
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ResearchGate. (2018). Biocatalytic hydrolysis of chlorinated nicotinamides by a superior AS family amidase. Retrieved from [Link]
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